![molecular formula C14H17N3O2 B2460587 N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide CAS No. 2196447-62-6](/img/structure/B2460587.png)
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide, also known as MLN4924, is a small molecule inhibitor that has gained attention in scientific research for its potential to treat cancer.
Mecanismo De Acción
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide specifically targets the NEDD8-activating enzyme (NAE), which is a key regulator of the ubiquitin-proteasome pathway. NAE activates NEDD8, which then binds to cullin-RING ligases (CRLs) and activates them. CRLs are responsible for the degradation of proteins that regulate cell growth and division. This compound inhibits NAE, preventing the activation of NEDD8 and the subsequent activation of CRLs. This leads to the accumulation of proteins that regulate cell growth and division, ultimately resulting in cell cycle arrest and apoptosis.
Biochemical and Physiological Effects:
Studies have shown that this compound has a potent antitumor effect in a variety of cancer cell lines and animal models. It has been shown to induce cell cycle arrest and apoptosis, as well as inhibit tumor growth and metastasis. This compound has also been shown to sensitize cancer cells to chemotherapy and radiation therapy, making it a promising combination therapy for cancer treatment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide is its high specificity for NAE, which minimizes off-target effects. It also has a long half-life, which allows for less frequent dosing. However, this compound can be toxic to normal cells at high concentrations, which limits its therapeutic potential. Additionally, this compound has poor solubility in water, which can make it difficult to administer in vivo.
Direcciones Futuras
There are several potential future directions for N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide research. One direction is to optimize its pharmacokinetic properties to improve its therapeutic potential. Another direction is to investigate its potential as a combination therapy with other cancer treatments, such as immunotherapy. Additionally, further research is needed to better understand the mechanism of action of this compound and its effects on normal cells. Overall, this compound shows promise as a potential treatment for cancer, and further research is needed to fully explore its therapeutic potential.
Métodos De Síntesis
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide can be synthesized through a multistep process that involves the reaction of 3-bromo-1-chloro-2-nitrobenzene with 3-aminopiperazine, followed by the reaction with 2-propenamide. This process yields this compound with a purity of over 99%.
Aplicaciones Científicas De Investigación
N-[3-[(3-Oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide has been extensively studied for its potential to treat various types of cancer, including leukemia, lymphoma, and solid tumors. It works by inhibiting the activity of NEDD8-activating enzyme (NAE), which is involved in the ubiquitin-proteasome pathway. This pathway is responsible for the degradation of proteins that regulate cell growth and division. By inhibiting NAE, this compound prevents the degradation of these proteins, leading to cell cycle arrest and apoptosis.
Propiedades
IUPAC Name |
N-[3-[(3-oxopiperazin-1-yl)methyl]phenyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-2-13(18)16-12-5-3-4-11(8-12)9-17-7-6-15-14(19)10-17/h2-5,8H,1,6-7,9-10H2,(H,15,19)(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YZADJPULDPTAFC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NC1=CC=CC(=C1)CN2CCNC(=O)C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

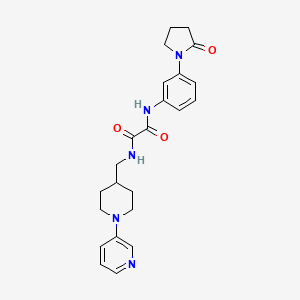


![4-(2-(4,6-dimethylbenzo[d]thiazol-2-yl)hydrazinecarbonyl)-N,N-diethylbenzenesulfonamide](/img/structure/B2460509.png)
![N-(2-(imidazo[1,2-a]pyridin-2-yl)phenyl)-4-methyl-2-(1H-pyrrol-1-yl)thiazole-5-carboxamide](/img/structure/B2460511.png)
![2-(4-Ethylpiperazin-1-yl)benzo[d]thiazol-6-yl 5-bromothiophene-2-carboxylate](/img/structure/B2460512.png)
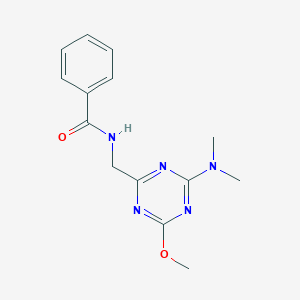
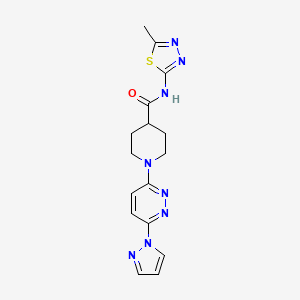
![7-(2,5-Dimethoxyphenyl)-3-{[(3-methoxyphenyl)amino]carbonyl}-4,7-dihydropyrazolo[1,5-a]pyrimidine-5-carboxylic acid](/img/structure/B2460517.png)
![N-[(4-fluorophenyl)methyl]-6-hydroxypyridine-3-carboxamide](/img/structure/B2460518.png)
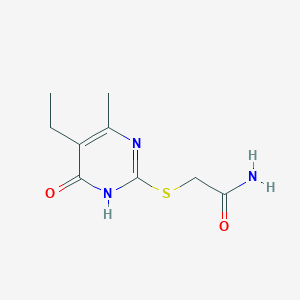
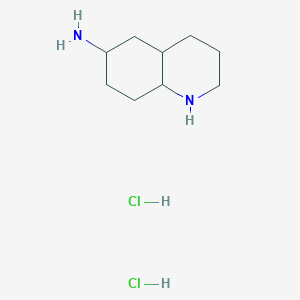
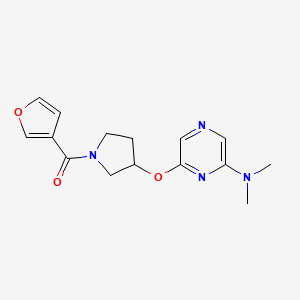
![1-(4-fluorobenzyl)-4-{1-[2-(3-methoxyphenoxy)ethyl]-1H-benzimidazol-2-yl}pyrrolidin-2-one](/img/structure/B2460527.png)